molecular formula C10H14N2O4 B8149124 [1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid

[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid

Cat. No.: B8149124
M. Wt: 226.23 g/mol
InChI Key: OMOORKSJBWZOPM-UHFFFAOYSA-N
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Description

[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: is a synthetic organic compound that features a unique combination of a tetrahydropyran ring and a pyrazole moiety

Properties

IUPAC Name

2-[1-(oxan-2-yl)pyrazol-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-10(14)7-16-8-5-11-12(6-8)9-3-1-2-4-15-9/h5-6,9H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOORKSJBWZOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the acetic acid group in This compound imparts unique properties, making it distinct from its analogs.

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